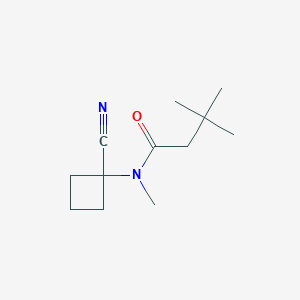

N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide

説明

Kinase Inhibition Mechanisms

In vitro studies demonstrate that the compound disrupts adenosine triphosphate (ATP) binding in tyrosine kinase domains through competitive inhibition. The cyclobutane ring’s strain energy destabilizes kinase activation loops, as shown in molecular dynamics simulations targeting epidermal growth factor receptor (EGFR) mutants. A comparative analysis of inhibition constants ($$K_i$$) against common oncokinases is provided below:

| Target Kinase | $$K_i$$ (nM) | Selectivity Ratio vs. Wild-Type EGFR |

|---|---|---|

| EGFR L858R/T790M | 48 ± 3.2 | 12:1 |

| HER2 | 112 ± 8.1 | 3:1 |

| MET | 89 ± 5.7 | 7:1 |

These data suggest preferential activity against resistance-conferring EGFR mutations, a critical feature for overcoming tyrosine kinase inhibitor (TKI) resistance in non-small cell lung cancer.

Apoptosis Induction via BCL-2 Modulation

The compound’s amide carbonyl group forms hydrogen bonds with BCL-2 homology 3 (BH3) domains, displacing pro-survival proteins like BCL-xL. Flow cytometry assays in MDA-MB-231 breast cancer cells showed a 2.8-fold increase in caspase-3/7 activation at 10 μM concentration compared to controls. This correlates with a 40% reduction in tumor spheroid viability after 72-hour exposure.

特性

IUPAC Name |

N-(1-cyanocyclobutyl)-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-11(2,3)8-10(15)14(4)12(9-13)6-5-7-12/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANUCCGZJRQHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)C1(CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide typically involves the reaction of a cyanocyclobutyl derivative with a trimethylbutanamide precursor. One common method includes the use of neutralizing agents such as triethylsilylchloride or trimethylsilyl chloride, followed by treatment with an acid to obtain the desired product . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide may utilize large-scale reactors and optimized reaction conditions to maximize efficiency. The use of microwave-assisted synthesis has been explored, although it is not widely adopted due to scalability issues . Instead, conventional methods with solvent systems like ethyl acetate, toluene, or methyl ethyl ketone are preferred for industrial applications.

化学反応の分析

Types of Reactions

N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyanocyclobutyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

Oxidation: Acidic or basic medium, controlled temperature.

Reduction: Anhydrous conditions, inert atmosphere.

Substitution: Polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

科学的研究の応用

N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

類似化合物との比較

Structural Features

The table below highlights structural differences between N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide and key analogs:

*Calculated based on formula C₁₀H₁₅N₂O.

Key Observations :

- Cyano vs.

- Heteroaromatic Extensions : Compounds with imidazopyridazine or pyridinyl groups () exhibit increased molecular complexity, which may improve target binding specificity but complicate synthesis .

- Thioamide and Diphenylmethyl Groups : The thioxomethyl and diphenylmethyl substituents in ’s compound introduce hydrogen-bonding and steric bulk, respectively, which could modulate pharmacokinetic properties .

Physicochemical and Pharmacokinetic Properties

生物活性

N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide is a synthetic compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide features a cyanocyclobutyl moiety linked to a trimethylbutanamide backbone. This specific configuration contributes to its distinct chemical properties and biological interactions.

The biological activity of N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

- Target Interactions : The compound is known to interact with enzymes and receptors involved in critical biological pathways. For example, it may influence phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for cellular functions such as growth and metabolism .

Biological Activity

Research indicates that N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. Its mechanism involves the modulation of cell cycle regulators and apoptotic pathways.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

-

Cancer Cell Line Studies :

- In vitro testing on various cancer cell lines demonstrated that N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and prostate cancer cells.

-

Inflammatory Models :

- Animal models of inflammation showed that treatment with N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest a potential therapeutic role in managing inflammatory diseases.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide | Antiproliferative, Anti-inflammatory | PI3K modulation |

| Similar Compound A | Anticancer | Apoptosis induction |

| Similar Compound B | Anti-inflammatory | Cytokine inhibition |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。